molecular formula C5H4N4O B13103285 Imidazo[1,2-d][1,2,4]triazin-5(6H)-one CAS No. 256408-48-7

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one

Cat. No.: B13103285
CAS No.: 256408-48-7
M. Wt: 136.11 g/mol
InChI Key: VTQGWXUVDDUWJA-UHFFFAOYSA-N
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Description

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-d][1,2,4]triazin-5(6H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with electrophilic amination, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing robust purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-d][1,2,4]triazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-d][1,2,4]triazin-5(6H)-one stands out due to its specific ring fusion pattern and the unique electronic properties conferred by its structure. These characteristics make it particularly valuable in the development of new chemical entities and materials with tailored properties .

Properties

CAS No.

256408-48-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

6H-imidazo[1,2-d][1,2,4]triazin-5-one

InChI

InChI=1S/C5H4N4O/c10-5-8-7-3-4-6-1-2-9(4)5/h1-3H,(H,8,10)

InChI Key

VTQGWXUVDDUWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=NNC2=O

Origin of Product

United States

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